molecular formula C19H17N4NaO8 B7828887 sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

Cat. No.: B7828887
M. Wt: 452.3 g/mol
InChI Key: FUHMZYWBSHTEDZ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate involves the reaction of 2,6-dihydroxybenzoic acid with 4,6-dimethoxypyrimidine in the presence of a base. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of bispyribac-sodium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives and modified benzoate compounds .

Scientific Research Applications

Sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of plant growth and eventual plant death . The compound is absorbed by both foliage and roots, making it effective against a wide range of weeds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate is unique due to its dual action on both foliage and roots, its broad-spectrum activity, and its effectiveness in aquatic environments. Its ability to control a wide range of weeds with a single application makes it a valuable tool in agricultural weed management .

Properties

IUPAC Name

sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHMZYWBSHTEDZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N4NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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